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molecular formula C6H13BrO2 B8774586 2-(Bromomethyl)-2-ethylpropane-1,3-diol CAS No. 32321-45-2

2-(Bromomethyl)-2-ethylpropane-1,3-diol

Cat. No. B8774586
M. Wt: 197.07 g/mol
InChI Key: GDMBPPMGWKQBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04268459

Procedure details

2-Ethyl-2-bromomethyltrimethylene ethyl phosphite (IV), 97 grams, 0.372 mole and α,α'-dibromo-p-xylene, 48.9 grams, 0.186 mole, were mixed in a 500 ml. flask equipped with an air condenser and a nitrogen inlet tube. The mixture was slowly heated to 100° C., at which time the reaction was completed, leaving a white solid. The solid was washed with two 100 ml. portions of benzene-acetone (50/50) and then ground in a morter to a fine powder. The powder was boiled in benzene-acetone (50/50) for several minutes, cooled to 10° C., filtered and dried in a vacuum oven at 50° C. for 12 hours. There was obtained 109 grams of product, m.p. 242° C.
Name
2-Ethyl-2-bromomethyltrimethylene ethyl phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P1(OCC)[O:6][CH2:5][C:4]([CH2:9][CH3:10])([CH2:7][Br:8])[CH2:3][O:2]1.BrCC1C=CC(CBr)=CC=1>>[CH2:9]([C:4]([CH2:7][Br:8])([CH2:5][OH:6])[CH2:3][OH:2])[CH3:10]

Inputs

Step One
Name
2-Ethyl-2-bromomethyltrimethylene ethyl phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
P1(OCC(CO1)(CBr)CC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with an air condenser and a nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
leaving a white solid
WASH
Type
WASH
Details
The solid was washed with two 100 ml
WAIT
Type
WAIT
Details
The powder was boiled in benzene-acetone (50/50) for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)(CO)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 109 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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